2-(Ethoxymethyl)pyrrolidine

Vue d'ensemble

Description

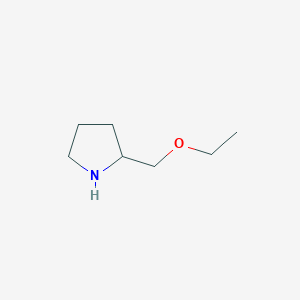

2-(Ethoxymethyl)pyrrolidine (EMP) is a cyclic amine compound that is used as an intermediate in organic synthesis. It is a versatile building block for the synthesis of a variety of compounds and has been extensively used in the pharmaceutical and agrochemical industries. EMP is also used in the synthesis of bioactive molecules and its application in medicinal chemistry has been studied extensively.

Applications De Recherche Scientifique

Corrosion Inhibition

Pyrrolidine derivatives, including those structurally related to 2-(Ethoxymethyl)pyrrolidine, have been synthesized and tested as corrosion inhibitors for steel in sulfuric acid. These compounds show significant inhibition efficiency, with some reaching up to 89% efficiency at certain concentrations. The studies suggest that these inhibitors adsorb onto the steel surface following Langmuir adsorption models, acting primarily as cathodic inhibitors and showing potential for industrial applications in corrosion protection (Bouklah et al., 2006).

Synthetic Organic Chemistry

Research in synthetic organic chemistry has demonstrated the utility of pyrrolidine derivatives in the synthesis of complex molecules. For example, the preparation of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones showcases the role of these compounds in creating intermediates for agrochemicals or medicinal compounds. Additionally, the transformation of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines highlights a method for converting piperidines into pyrrolidines, providing a pathway for the synthesis of structurally diverse organic compounds (Ghelfi et al., 2003).

Green Chemistry

The adoption of green chemistry principles is evident in the ultrasound-promoted synthesis of pyrrolidin-2-ones in an aqueous medium, highlighting an environmentally friendly approach to synthesizing these compounds. This method reduces reaction times and minimizes waste, aligning with the goals of sustainable chemistry practices (Franco et al., 2012).

Material Science and Polymer Chemistry

Pyrrole and pyrrolidine derivatives serve as fundamental structural units in many important biological molecules and are used in material science for creating electrically conducting films. These derivatives are synthesized through various reactions, including the condensation of amines with carbonyl-containing compounds, and have applications in creating solvents, dyes, and functional derivatives with low toxicity (Anderson & Liu, 2000).

Anticancer Research

Some studies have focused on the synthesis of pyrrolidine derivatives with potential anticancer activity. Novel pyrrolidine 3,4-diol derivatives have been evaluated for their activity as α-mannosidase inhibitors and assayed for their anticancer activity in vitro, showing specific but moderate activity against pancreatic cancer cell lines (Steimer et al., 2014).

Mécanisme D'action

Target of Action

2-(Ethoxymethyl)pyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . Pyrrolidine derivatives have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating ion channel activity .

Biochemical Pathways

Pyrrolidine derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and neurotransmission .

Pharmacokinetics

Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Result of Action

Pyrrolidine derivatives have been reported to exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-(Ethoxymethyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in metabolic pathways . Additionally, it can impact cell signaling by interacting with receptors or signaling proteins, thereby altering the downstream effects on cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain cytochrome P450 enzymes by binding to their active sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the metabolic processes in which the enzyme is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and neurotoxicity in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in distinct subcellular environments. Post-translational modifications and targeting signals can also play a role in directing this compound to specific organelles.

Propriétés

IUPAC Name |

2-(ethoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-9-6-7-4-3-5-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXBWKFANYNBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610409 | |

| Record name | 2-(Ethoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883538-81-6 | |

| Record name | 2-(Ethoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions 2-(ethoxymethyl)pyrrolidine is formed preferentially over a reduction product during a specific reaction. Can you elaborate on the significance of this finding?

A1: The study highlights that irradiating 1-methyl-2-phenyl-1-pyrrolinium perchlorate in the presence of ethoxyacetate leads to the preferential formation of this compound over the expected reduction product, 1-methyl-2-phenylpyrrolidine []. This suggests the photoreaction mechanism favors the addition of the ethoxymethyl group to the pyrrolidine ring over a simple reduction pathway when ethoxyacetate is the reactant. This selectivity could be attributed to the specific properties of the radicals formed during the electron transfer process with ethoxyacetate or the relative stability of the resulting intermediates. Further investigation into the reaction kinetics and intermediate species would be needed to confirm the underlying reasons for this preference.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)